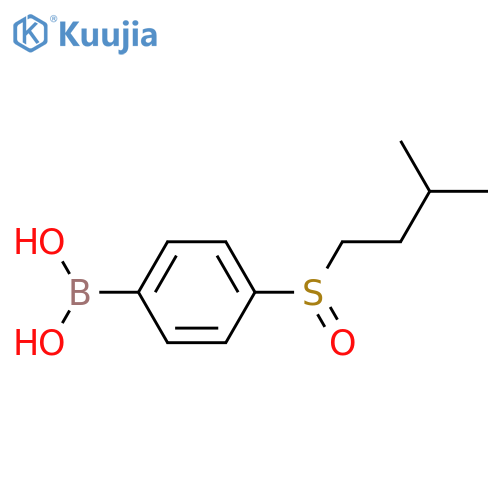Cas no 1217500-92-9 (4-(Isopentylsulfinyl)phenylboronic acid)

1217500-92-9 structure
商品名:4-(Isopentylsulfinyl)phenylboronic acid
CAS番号:1217500-92-9
MF:C11H17BO3S
メガワット:240.126882314682
MDL:MFCD12546539
CID:827756
4-(Isopentylsulfinyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(Isopentylsulfinyl)phenyl)boronic acid
- 4-(Isopentylsulfinyl)phenylboronic acid
- [4-(3-methylbutylsulfinyl)phenyl]boronic acid
-
- MDL: MFCD12546539
- インチ: InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
- InChIKey: LBXKJWZOEWXOJZ-UHFFFAOYSA-N
- ほほえんだ: O=S(C1=CC=C(B(O)O)C=C1)CCC(C)C
計算された属性
- せいみつぶんしりょう: 240.09900
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 76.74000
- LogP: 1.38580
4-(Isopentylsulfinyl)phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I821963-500mg |
4-(Isopentylsulfinyl)phenylboronic acid |
1217500-92-9 | 500mg |
$1085.00 | 2023-05-18 | ||
| TRC | I821963-100mg |
4-(Isopentylsulfinyl)phenylboronic acid |
1217500-92-9 | 100mg |
$345.00 | 2023-05-18 | ||
| TRC | I821963-250mg |
4-(Isopentylsulfinyl)phenylboronic acid |
1217500-92-9 | 250mg |
$701.00 | 2023-05-18 | ||
| Ambeed | A764038-1g |
(4-(Isopentylsulfinyl)phenyl)boronic acid |
1217500-92-9 | 95+% | 1g |
$439.0 | 2023-09-06 | |
| Matrix Scientific | 095580-1g |
(4-(Isopentylsulfinyl)phenyl)boronic acid, 95+% |
1217500-92-9 | 95+% | 1g |
$1176.00 | 2023-09-10 | |
| Alichem | A019108695-1g |
(4-(Isopentylsulfinyl)phenyl)boronic acid |
1217500-92-9 | 95% | 1g |
$462.24 | 2023-09-04 | |
| TRC | I821963-1g |
4-(Isopentylsulfinyl)phenylboronic acid |
1217500-92-9 | 1g |
$1545.00 | 2023-05-18 | ||
| Matrix Scientific | 095580-250mg |
(4-(Isopentylsulfinyl)phenyl)boronic acid, 95+% |
1217500-92-9 | 95+% | 250mg |
$530.00 | 2023-09-10 | |
| Fluorochem | 228507-1g |
4-(Isopentylsulfinyl)phenyl)boronic acid |
1217500-92-9 | 95% | 1g |
£563.00 | 2022-02-28 | |
| Crysdot LLC | CD12171691-1g |
(4-(Isopentylsulfinyl)phenyl)boronic acid |
1217500-92-9 | 95+% | 1g |
$424 | 2024-07-23 |
4-(Isopentylsulfinyl)phenylboronic acid 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
1217500-92-9 (4-(Isopentylsulfinyl)phenylboronic acid) 関連製品
- 1217500-93-0(4-(Isopentylsulfonyl)phenylboronic acid)
- 1217500-98-5(4-(Isobutylsulfinyl)phenylboronic acid)
- 1217501-01-3(4-(Butylsulfinyl)phenylboronic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1217500-92-9)4-(Isopentylsulfinyl)phenylboronic acid

清らかである:99%
はかる:1g
価格 ($):395.0